N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide
Description
N-[(3-Nitrophenyl)(pentanamido)methyl]pentanamide is a bis-amidated compound featuring a central methyl group substituted with a 3-nitrophenyl ring and two pentanamide chains. The molecular structure combines aromatic nitro functionality with aliphatic amide linkages, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C17H25N3O4/c1-3-5-10-15(21)18-17(19-16(22)11-6-4-2)13-8-7-9-14(12-13)20(23)24/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
NKLFLNMOMLOMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE typically involves the reaction of 3-nitrobenzaldehyde with pentanoyl chloride in the presence of a suitable base, such as triethylamine, to form an intermediate. This intermediate is then reacted with pentanamide under controlled conditions to yield the final product . The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pentanoylamino and pentanamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide and related compounds:
Key Observations:
- Structural Diversity: The target compound’s dual pentanamide chains and nitro group distinguish it from simpler analogs like N-(3-chlorophenyl)pentanamide.
- Polarity and Reactivity : The nitro group in the target compound and N-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide imparts higher polarity compared to chloro-substituted derivatives, affecting solubility and metabolic stability .
- Biological Relevance : Compounds with quinazolinyl or pyridazinyl moieties () demonstrate the role of heterocycles in biological activity, suggesting the target compound could be optimized for enzyme inhibition or receptor modulation .
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